molecular formula C22H17BrN6O2 B2391335 N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide CAS No. 1251687-85-0

N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide

Cat. No.: B2391335
CAS No.: 1251687-85-0
M. Wt: 477.322
InChI Key: FBTMAKCELVZWRC-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a phenyl group bearing a methanesulfonamide moiety and at the 5-position with a 2-(4-methoxyphenyl)ethyl chain. The sulfonamide group is a common pharmacophore in bioactive molecules, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name

5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN6O2/c1-13-6-7-14(2)17(8-13)18-10-19-22(30)28(24-12-29(19)26-18)11-20-25-21(27-31-20)15-4-3-5-16(23)9-15/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTMAKCELVZWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the 4-Methoxyphenyl Ethyl Group: This step involves the alkylation of the oxadiazole ring with a 4-methoxyphenyl ethyl halide in the presence of a base.

    Coupling with the Phenyl Ring: The oxadiazole derivative is then coupled with a phenyl ring bearing a suitable leaving group, such as a halide, using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Methanesulfonamide Group: Finally, the phenyl ring is functionalized with a methanesulfonamide group through sulfonylation using methanesulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide exhibit anti-inflammatory properties. These compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For instance, derivatives synthesized from nimesulide have demonstrated moderate selectivity for COX-2 inhibition over COX-1, suggesting a potential for reduced side effects associated with non-selective inhibitors .

Anticancer Activity

The oxadiazole moiety present in this compound has been linked to anticancer activity. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study on Anti-inflammatory Effects

A study published in SciELO detailed the synthesis and evaluation of various nimesulide derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited significant anti-inflammatory activity in vitro and in vivo, supporting their potential use as therapeutic agents for inflammatory diseases .

Anticancer Research

In a separate investigation reported in MDPI, researchers evaluated the anticancer properties of oxadiazole derivatives against several cancer cell lines. The study found that compounds featuring the oxadiazole structure led to substantial reductions in cell viability and induced apoptosis, highlighting their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and methanesulfonamide group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Critical Analysis of Functional Differences

  • Receptor Specificity : The 4-methoxyphenylethyl chain in the target compound may confer affinity for G-protein-coupled receptors (GPCRs) or enzymes like cyclooxygenase, similar to other sulfonamide derivatives .
  • Metabolic Stability : The oxadiazole ring resists hydrolysis compared to esters or amides, enhancing in vivo half-life relative to compounds like SR144528 .

Biological Activity

N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a complex arrangement that contributes to its biological activities.

PropertyValue
Molecular FormulaC21H23N3O3S
Molecular Weight397.49 g/mol
LogP4.4831
Polar Surface Area50.215 Ų
Hydrogen Bond Acceptors5

Synthesis

The synthesis of this compound typically involves the reaction of substituted phenyls with methanesulfonamide and oxadiazole derivatives. The process may include various steps such as acylation and sulfonylation to achieve the desired structural features that enhance biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives tested against breast cancer cell lines (MDA-MB-231) showed significant antiproliferative effects with IC50 values ranging from 0.33 to 7.10 μM . These findings suggest that the oxadiazole moiety plays a critical role in enhancing cytotoxicity against cancer cells.

Analgesic Activity

The analgesic potential of similar oxadiazole-containing compounds was evaluated using the writhing test and hot plate test in mice. The results indicated a notable analgesic effect, particularly for those containing methoxy groups . The low acute toxicity observed during these studies further supports the safety profile of such compounds for therapeutic use.

Anti-inflammatory Properties

Compounds with a similar scaffold have demonstrated anti-inflammatory activities by selectively inhibiting cyclooxygenase enzymes (COX). Some derivatives showed moderate selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective COX inhibitors .

Case Studies and Research Findings

  • Study on Analgesic Activity :
    • Objective : To evaluate the analgesic effects of newly synthesized oxazolones.
    • Methods : Conducted using established pharmacological tests.
    • Results : The presence of methoxy groups significantly enhanced analgesic activity without notable toxicity .
  • Antiproliferative Evaluation :
    • Objective : Assess the anticancer potential on various cell lines.
    • Methods : MTT assays were used to determine IC50 values across different human cancer cell lines.
    • Results : Compounds exhibited IC50 values as low as 0.50 μM, indicating strong antiproliferative effects .

Q & A

Basic Research Question

  • HPLC-PDA : Quantify impurities (>0.1%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to optimize storage (e.g., -20°C under nitrogen) .
  • Forced Degradation Studies : Expose to heat, light, and humidity to identify degradation products .

What advanced methodologies are used to elucidate the mechanism of action for enzyme inhibition?

Advanced Research Question

  • X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) to map binding interactions .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Molecular Dynamics Simulations : Predict residence times and conformational changes in the enzyme active site .

How can solubility challenges in biological assays be methodologically addressed?

Advanced Research Question

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • pH Adjustment : Ionize the sulfonamide group (pKa ~10) by preparing buffers at pH 8–9 .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to improve bioavailability in cell-based assays .

What strategies are employed in QSAR modeling to correlate structural modifications with biological activity?

Advanced Research Question

  • Descriptor Selection : Include electronic (e.g., Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters .
  • Machine Learning Models : Train Random Forest or SVM algorithms on datasets of IC₅₀ values and substituent patterns .
  • Validation : Use leave-one-out cross-validation to ensure predictive robustness (R² > 0.7) .

How should discrepancies in enzyme inhibition data between recombinant proteins and cell-based assays be analyzed?

Advanced Research Question

  • Membrane Permeability Assessment : Measure intracellular accumulation via LC-MS/MS to confirm compound uptake .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify confounding interactions .
  • Metabolite Interference : Test stability in cell lysates to rule out metabolic degradation .

What synthetic routes are recommended for generating derivatives to explore structure-activity relationships (SAR)?

Advanced Research Question

  • Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position via nucleophilic substitution .
  • Sulfonamide Variants : Replace methanesulfonamide with arylsulfonamides using Suzuki-Miyaura coupling .
  • Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with heterocycles (e.g., thiophene) to assess tolerance .

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